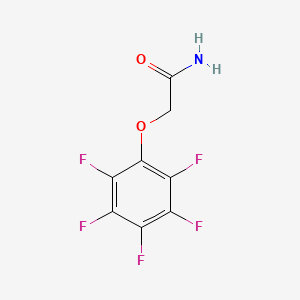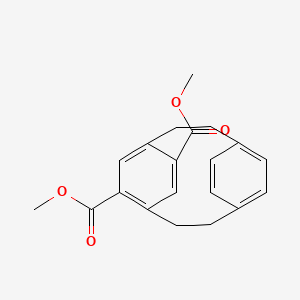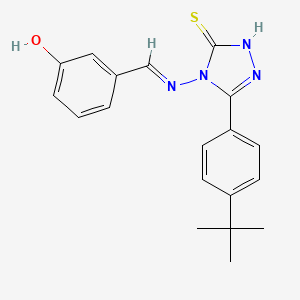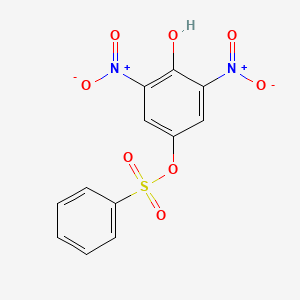
N-(2,3-Dimethoxybenzylidene)-4-phenyl-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-Dimethoxybenzylidene)-4-phenyl-1-piperazinamine is a Schiff base compound, characterized by the presence of an imine group (–CH=N–). Schiff bases are widely studied due to their diverse applications in various fields such as nonlinear optics, photochromism, antimicrobial activity, and anion sensing . This compound is typically formed by the condensation of suitable amines and aldehydes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dimethoxybenzylidene)-4-phenyl-1-piperazinamine involves the condensation of 2,3-dimethoxybenzaldehyde with 4-phenyl-1-piperazinamine. The reaction is typically carried out in a solvent such as methanol at room temperature . The reaction mixture is stirred for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and purified by recrystallization from methanol .
Industrial Production Methods
On an industrial scale, the production of Schiff bases like this compound involves similar condensation reactions but may utilize continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .
化学反応の分析
Types of Reactions
N-(2,3-Dimethoxybenzylidene)-4-phenyl-1-piperazinamine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
N-(2,3-Dimethoxybenzylidene)-4-phenyl-1-piperazinamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Exhibits antimicrobial and antioxidant activities, making it useful in biological studies.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of dyes and pigments.
作用機序
The mechanism of action of N-(2,3-Dimethoxybenzylidene)-4-phenyl-1-piperazinamine involves its interaction with biological targets such as enzymes and receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the aromatic rings can interact with hydrophobic pockets in proteins, enhancing binding affinity .
類似化合物との比較
Similar Compounds
- N,N′-Bis(2,3-dimethoxybenzylidene)-1,2-diaminoethane
- N’-(2,3-Dimethoxybenzylidene)nonanehydrazide
- N’-(2,3-Dimethoxybenzylidene)-3,4-dimethoxybenzohydrazide
Uniqueness
N-(2,3-Dimethoxybenzylidene)-4-phenyl-1-piperazinamine is unique due to its specific structure, which combines the properties of both the dimethoxybenzylidene and piperazinamine moieties. This unique combination imparts distinct biological activities and chemical reactivity, making it valuable for various applications in research and industry .
特性
分子式 |
C19H23N3O2 |
|---|---|
分子量 |
325.4 g/mol |
IUPAC名 |
(E)-1-(2,3-dimethoxyphenyl)-N-(4-phenylpiperazin-1-yl)methanimine |
InChI |
InChI=1S/C19H23N3O2/c1-23-18-10-6-7-16(19(18)24-2)15-20-22-13-11-21(12-14-22)17-8-4-3-5-9-17/h3-10,15H,11-14H2,1-2H3/b20-15+ |
InChIキー |
VPMBYGIIPRZGRV-HMMYKYKNSA-N |
異性体SMILES |
COC1=CC=CC(=C1OC)/C=N/N2CCN(CC2)C3=CC=CC=C3 |
正規SMILES |
COC1=CC=CC(=C1OC)C=NN2CCN(CC2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione](/img/structure/B11964389.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11964395.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11964401.png)
![(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964406.png)


![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11964423.png)

![Dibenzyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11964443.png)


![3-(2-furyl)-4-[(5-methyl-2-thienyl)methyleneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B11964474.png)


